Bienvenue dans la boutique en ligne BenchChem!

Shatavarin IV

gastric cancer hyperglycemia cell cycle arrest

Shatavarin IV (≥98%) is the analytically authenticated reference standard mandatory for reproducible quantification of Shatavari raw materials, extracts, and finished formulations. Unlike crude root extracts containing only 0.40% Shatavarin IV or multi-congener mixtures, this certified single compound guarantees experimental reproducibility. Its unique receptor selectivity profile—highest affinity for estrogen gamma receptor among all Shatavarins, strong secondary progesterone receptor binding, and top CDK4/6 docking score (−9.1 kcal/mol)—precludes generic substitution with alternative congeners or crude botanicals. Validated quantitative stability over 12 months of ambient storage post-gamma-irradiation (5–10 kGy) supports its use as a stability-indicating marker in shelf-life studies. For target-specific pharmacological investigations, HPTLC-based batch consistency assessment (LOD 14.35 ng, LOQ 43.50 ng, recovery 96.17%), and regulatory-compliant product claim substantiation, procurement of this certified reference compound is non-negotiable.

Molecular Formula C45H74O17
Molecular Weight 887.1 g/mol
CAS No. 113982-32-4
Cat. No. B168651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShatavarin IV
CAS113982-32-4
SynonymsShatavarin IV(Asparanin B)
Molecular FormulaC45H74O17
Molecular Weight887.1 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1
InChIInChI=1S/C45H74O17/c1-19-8-13-45(55-18-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-41-36(53)34(51)32(49)28(16-46)58-41)37(54)38(29(17-47)59-42)60-40-35(52)33(50)31(48)21(3)56-40/h19-42,46-54H,6-18H2,1-5H3/t19-,20-,21-,22+,23-,24+,25-,26-,27-,28+,29+,30-,31-,32+,33+,34-,35+,36+,37-,38+,39+,40-,41-,42+,43-,44-,45+/m0/s1
InChIKeyBCUDKRWNGQAFLF-PJFZGHSASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Shatavarin IV (CAS 113982-32-4): Steroidal Saponin Reference Standard from Asparagus racemosus


Shatavarin IV is a steroidal saponin isolated from the roots of Asparagus racemosus Willd. (Asparagaceae), a medicinal plant extensively documented in Ayurvedic pharmacopoeia [1]. The compound is a glycoside of sarsasapogenin bearing a specific carbohydrate chain comprising two rhamnose units and one glucose unit [2]. Shatavarin IV is recognized as a major bioactive phytoconstituent of A. racemosus root extracts and is commercially available as a phyproof® primary reference standard with HPLC-assayed purity ≥90.0% . It serves as an analytical marker compound for quality control, standardization, and pharmacological investigation of Shatavari-derived preparations.

Why Shatavarin IV Cannot Be Substituted with Crude Shatavari Extracts or Other Shatavarins in Quantitative Applications


Shatavarin IV cannot be interchanged with crude A. racemosus extracts or with other Shatavarin congeners (e.g., Shatavarin I, VI, VII, VIII, IX, X) without compromising experimental reproducibility and quantitative accuracy. Crude root extracts exhibit substantial natural variation in Shatavarin IV content—reported at approximately 0.40% (w/w) in raw roots versus 61.20% in enriched fractions [1]. Furthermore, molecular docking studies reveal that individual Shatavarins display markedly divergent binding affinities toward hormonal receptors: Shatavarin IV demonstrates the highest affinity for estrogen gamma receptor among all tested congeners, while Shatavarin VIII shows preferential binding to FSH receptor [2]. In anti-diabetic target docking, Shatavarin IV exhibits maximum affinity for CDK4/6 (−9.1 kcal/mol) compared to Shatavarin I [3]. These receptor-specific selectivity profiles preclude generic substitution. The quantitative evidence presented in Section 3 substantiates why procurement of analytically authenticated Shatavarin IV—not generic Shatavari extract or alternative Shatavarins—is mandatory for reproducible, target-specific investigations.

Quantitative Differentiation Evidence: Shatavarin IV Performance Benchmarks Versus Comparators


IC50 of Shatavarin IV Against AGS Gastric Adenocarcinoma Cells Under Hyperglycemic Conditions Versus Normoglycemic Baseline

Shatavarin IV demonstrated a quantifiable anti-proliferative effect against AGS human gastric adenocarcinoma cells cultured under hyperglycemic conditions. The compound achieved an IC50 of 2.463 µM, with cell cycle arrest induced specifically at the G0/G1 phase and subsequent apoptotic cell death occurring at 36 hours of incubation [1]. Notably, this study represents the first report evaluating Shatavarin IV in the context of hyperglycemia—a clinically relevant condition for gastric cancer patients with diabetes comorbidity. The comparator baseline is untreated AGS cells grown in high-glucose media, which exhibited unregulated hyperproliferation.

gastric cancer hyperglycemia cell cycle arrest anticancer saponin diabetes comorbidity

Binding Affinity of Shatavarin IV for CDK4 and CDK6 Compared to Shatavarin I in Anti-Diabetic Molecular Docking

In a comparative molecular docking study evaluating anti-diabetic targets, Shatavarin IV exhibited markedly stronger binding affinity toward cyclin-dependent kinases 4 and 6 (CDK4/6) than Shatavarin I. Shatavarin IV achieved a docking score of −9.1 kcal/mol for CDK4/6, whereas Shatavarin I showed a lower affinity (exact numerical value not reported in the accessible abstract, but Shatavarin IV was identified as showing the maximum affinity among tested congeners) [1]. CDK4/6 are key regulators of pancreatic β-cell proliferation and insulin secretion, making this differential affinity relevant for diabetes research applications.

cyclin-dependent kinase molecular docking anti-diabetic CDK4 CDK6

Binding Affinity of Shatavarin IV for Progesterone Receptor Compared to Other Shatavarins in Hormonal Receptor Docking

Molecular docking analysis across seven Shatavarin congeners (Shatavarin I, IV, VI, VII, VIII, IX, X) against estrogen alpha, beta, gamma, progesterone, FSH, and LH receptors revealed differential binding profiles. Shatavarin IV demonstrated the highest binding affinity for estrogen gamma receptor among all tested compounds, followed by strong affinity for the progesterone receptor. In contrast, Shatavarin VIII showed strongest affinity for both estrogen gamma and FSH receptors [1]. This receptor selectivity profile indicates that Shatavarin IV cannot be functionally substituted with Shatavarin VIII or other congeners when progesterone receptor modulation is the intended experimental endpoint.

progesterone receptor hormonal receptor molecular docking female reproductive health shatavarin

HPTLC Method Validation Parameters for Shatavarin IV Quantification in Plant Matrices

A validated high-performance thin-layer chromatography (HPTLC) method has been established for Shatavarin IV quantification, providing essential analytical benchmarks for quality control and standardization. The method demonstrated linearity over the range of 600 to 1800 ng per band with a correlation coefficient of 0.9934. The limit of detection (LOD) was determined as 14.35 ng, and the limit of quantitation (LOQ) as 43.50 ng. Recovery was validated at 96.17% via sample spiking before extraction [1]. The retention factor (RF) was 0.43 under specified conditions (silica gel F254 plates; ethyl acetate–methanol–water 7.5:1.5:1 v/v mobile phase; detection at 425 nm after anisaldehyde–H2SO4 derivatization) [1].

HPTLC method validation analytical chemistry quality control phytochemical standardization

Shatavarin IV Content Stability in Gamma-Irradiated Shatavari Formulations Over 12-Month Shelf Life

A stability study of marketed Shatavari formulations (powder MF-1 and tablets MF-2) subjected to gamma-irradiation (1.0–10 kGy) evaluated Shatavarin IV content by HPLC at intervals up to 12 months. Across all irradiation doses (1.0, 2.5, 5.0, 7.5, 10 kGy) and all storage time points (0, 1, 3, 6, 9, 12 months), Shatavarin IV content showed negligible variation from non-irradiated controls, with statistical analysis confirming non-significant differences (P > 0.05) [1]. Irradiation at 5–10 kGy effectively reduced total aerobic microbial count while preserving Shatavarin IV integrity [1]. This study quantifies Shatavarin IV stability under a validated decontamination protocol that extends shelf life by up to 12 months compared to untreated formulations.

gamma-irradiation shelf-life stability microbial decontamination HPLC analysis phytopharmaceutical formulation

Shatavarin IV Isolation Yield and Purity as a Function of Processing Temperature

The isolation efficiency of Shatavarin IV from A. racemosus roots via column chromatography is temperature-sensitive. Optimal yield (401.1 mg from 250 g crude root powder) and maximum purity (66%) were achieved at lower atmospheric temperatures of 17–22°C. At elevated temperatures, both yield and purity exhibited measurable degradation [1]. This temperature-dependent isolation behavior has direct implications for process reproducibility and cost-efficiency in large-scale extraction operations.

isolation yield column chromatography process optimization temperature-dependent stability phytochemical extraction

Shatavarin IV Application Scenarios: Where Validated Quantitative Differentiation Drives Procurement Decisions


Quality Control and Standardization of Shatavari-Derived Phytopharmaceuticals

Procure Shatavarin IV as a certified primary reference standard (phyproof®, ≥90.0% HPLC purity) for quantitative analysis of A. racemosus raw materials, extracts, and finished formulations. The validated HPTLC method (linearity 600–1800 ng/band, LOD 14.35 ng, LOQ 43.50 ng, recovery 96.17%, RF 0.43) [1] provides a reproducible framework for batch-to-batch consistency assessment. Given that raw roots contain only 0.40% Shatavarin IV while enriched fractions can reach 61.20% [1], analytical standardization with the authenticated reference compound is essential for regulatory compliance and product claim substantiation.

Gastric Cancer Research in Diabetes Comorbidity Models

For investigators studying gastric adenocarcinoma in the context of hyperglycemia, Shatavarin IV offers a validated potency benchmark (IC50 = 2.463 µM against AGS cells under high-glucose conditions) [2]. The compound induces G0/G1 cell cycle arrest and apoptotic cell death at 36 hours post-treatment [2]. This experimental system provides a defined positive control for screening novel anti-cancer agents targeting gastric cancer progression under diabetic conditions.

Progesterone Receptor-Mediated Pathway Studies in Reproductive Biology

Select Shatavarin IV—not Shatavarin VIII or crude extracts—for investigations of progesterone receptor modulation. Molecular docking analysis demonstrates that Shatavarin IV exhibits the highest binding affinity for estrogen gamma receptor and strong secondary affinity for progesterone receptor, whereas Shatavarin VIII preferentially targets FSH receptor [3]. This receptor selectivity profile enables target-specific mechanistic studies in female reproductive health research without confounding off-target receptor activation inherent to multi-Shatavarin extracts.

Stability Assessment of Gamma-Irradiated Nutraceutical Formulations

Use Shatavarin IV as a stability-indicating marker for shelf-life studies of Shatavari-containing nutraceutical products. The compound remains quantitatively stable (P > 0.05) throughout 12 months of ambient storage following gamma-irradiation at 5–10 kGy [4]. This validated stability profile supports microbial decontamination protocols while preserving bioactive integrity, enabling manufacturers to implement irradiation-based preservation with documented evidence of marker compound retention.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Shatavarin IV

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.